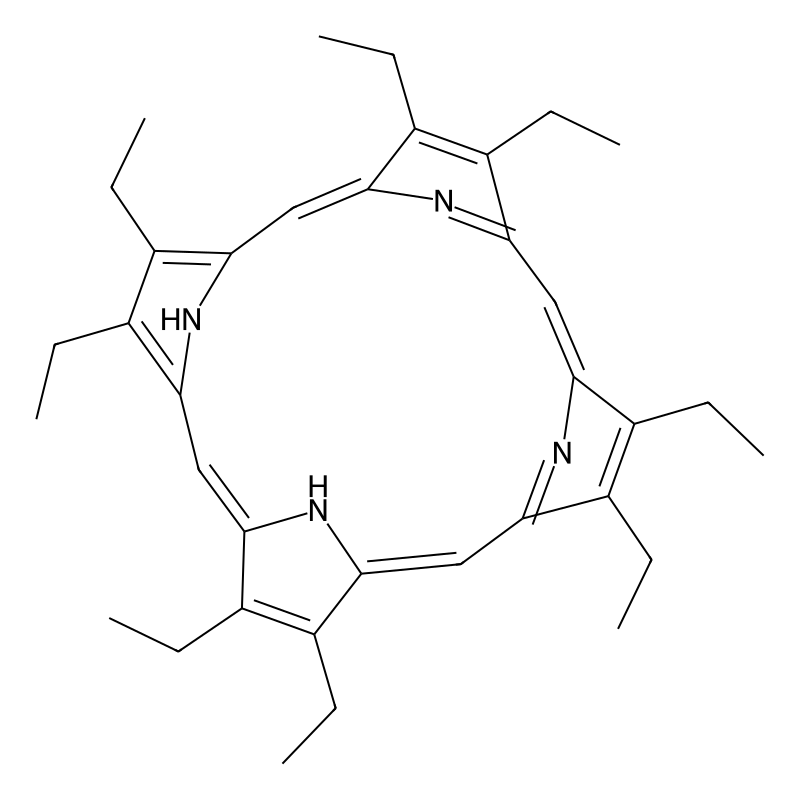

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine is a synthetic porphyrin compound characterized by its complex cyclic structure composed of four pyrrole rings interconnected by methine bridges. This compound is notable for its large size and the presence of eight ethyl groups attached to the nitrogen atoms of the pyrrole units, which significantly influence its solubility and electronic properties. The molecular formula is and it has a molecular weight of approximately 538.68 g/mol .

- Light Absorption: OEP absorbs light in the visible region, making it a potential photosensitizer for photodynamic therapy or solar energy conversion.

- Metal Binding: The ability to bind metal ions allows OEP to mimic natural metalloporphyrins and potentially act as catalysts or sensors.

Organic Photovoltaics (OPVs):

OEP is a type of porphyrin, a class of macrocycles with a unique aromatic structure. Due to its light-absorbing properties and ability to form complexes with metal ions, OEP has been explored as a sensitizer in organic photovoltaic (OPV) devices. When incorporated into OPV cells, OEP can harvest light and transfer the generated excitons to other components in the device, leading to electricity generation [].

Here, OEP's ability to absorb light across a broad range of the solar spectrum makes it a potential candidate for improving the efficiency of OPVs.

Catalysis:

OEP can also form complexes with various metal ions, and these metalloporphyrins have been investigated for their catalytic activity. Studies have shown that OEP-based catalysts can be effective in promoting organic transformations, such as olefin epoxidation and hydroamination reactions [, ].

The research suggests that the specific properties of the central metal ion and the surrounding organic groups in the OEP complex can be tuned to optimize catalytic performance for different reactions [].

Artificial Photosynthesis:

Mimicking natural photosynthesis is a crucial goal for developing sustainable energy sources. OEP, due to its light-harvesting properties and ability to bind metal ions, is being explored as a component in artificial photosynthetic systems.

Researchers are investigating how OEP can be integrated with other molecules to capture sunlight, split water molecules, and generate hydrogen fuel [].

Biosensors:

OEP's fluorescence properties can be altered by its interaction with specific molecules. This characteristic makes OEP a potential candidate for developing biosensors. By attaching biorecognition molecules to OEP, researchers aim to create sensors that can detect specific biomolecules with high sensitivity [].

- Metalation: The compound can be metalated with various metals such as nickel(II), iron(III), and manganese(III) to form metalloporphyrins. For instance, metalation with nickel(II) yields 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) .

- Oxidation: The porphyrin can undergo oxidation reactions that modify its electronic properties and reactivity.

- Coordination Chemistry: It can act as a ligand in coordination complexes due to its ability to donate electron pairs from the nitrogen atoms.

The biological activity of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine is primarily linked to its role in photodynamic therapy and as a potential photosensitizer. Studies have shown that porphyrins can induce cytotoxic effects on cancer cells when activated by light. Additionally:

- Antioxidant Properties: Some derivatives exhibit antioxidant activity.

- Enzyme Mimicry: Metallated forms can mimic certain enzyme functions due to their structural similarity to heme groups.

The synthesis of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine typically involves the following methods:

- Condensation Reactions: The synthesis often begins with the condensation of pyrrole with an appropriate aldehyde or ketone in the presence of an acid catalyst.

- Ethylation: Subsequent ethylation steps introduce ethyl groups at the nitrogen positions through alkylation reactions.

- Purification: The final product is purified using chromatography techniques to isolate the desired porphyrin from by-products.

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine has several important applications:

- Photodynamic Therapy: Utilized in cancer treatment where it acts as a photosensitizer.

- Sensors: Employed in sensors for detecting gases or biological molecules due to its electronic properties.

- Catalysis: Used in catalytic processes involving oxidation and reduction reactions.

Interaction studies involving 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine focus on its binding affinity with various biomolecules and metal ions. These studies reveal insights into:

- Protein Binding: Investigating how this compound interacts with proteins can provide information on its potential therapeutic uses.

- Metal Ion Coordination: Understanding how different metal ions affect its stability and reactivity is crucial for applications in catalysis and sensing.

Several compounds share structural similarities with 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Hydroxyethyl-21H-23H-porphyrin | C36H46N4O | Contains hydroxyl group; used in biological studies |

| 2-Methyl-21H-23H-porphyrin | C36H46N4 | Methylated variant; alters electronic properties |

| 2-(1-Pyrrolidinyl)-21H-23H-porphyrin | C40H54N6 | Increased solubility; potential drug delivery vehicle |

| 5-(4-Nitrophenyl)-21H-23H-porphyrin | C36H44N6O2 | Functionalized for enhanced reactivity in sensors |

These compounds differ primarily in their substituents and metalation states but maintain the core porphyrin structure that grants them unique chemical properties. The presence of different functional groups can significantly influence their solubility and reactivity compared to 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine.

OEP is a fully substituted porphyrin with the molecular formula $$ \text{C}{36}\text{H}{46}\text{N}_4 $$ and a molecular weight of 534.78 g/mol. Its IUPAC name, 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine, reflects the ethyl groups at all β-pyrrolic positions and the absence of substituents at the meso carbon atoms. The compound is also known as octaethylporphyrin (OEP) or octaethylporphine, with CAS Registry Number 2683-82-1.

Structural Characteristics

- Core Structure: A planar macrocycle comprising four pyrrole rings linked by methine bridges.

- Substituents: Eight ethyl groups at the 2,3,7,8,12,13,17,18 positions.

- Symmetry: $$ D_{4h} $$ symmetry in its metal-free form, simplifying spectroscopic analysis compared to asymmetric natural porphyrins.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}{36}\text{H}{46}\text{N}_4 $$ | |

| Molecular Weight | 534.78 g/mol | |

| Melting Point | 322°C | |

| Density | 1.063 g/cm³ | |

| λmax (UV-Vis) | 401 nm (Soret band) |

Historical Context in Porphyrin Chemistry

OEP’s synthesis marked a milestone in porphyrin chemistry. Paul Rothemund’s 1936 porphyrin synthesis laid the groundwork, but OEP itself emerged from later modifications by Adler and Longo in the 1960s. Their method involved condensing 3,4-diethylpyrrole with formaldehyde in acidic media, enabling scalable production of symmetric porphyrins. This advancement addressed limitations of earlier methods, which yielded mixtures of porphyrin isomers.

Key historical milestones:

- 1936: Rothemund’s porphyrin synthesis using pyrrole and aldehydes.

- 1960s: Adler-Longo method improved yields to ~20% under aerobic conditions.

- 1980s: Lindsey introduced BF3-catalyzed synthesis, achieving >30% yields.

OEP’s symmetry and synthetic accessibility made it a preferred model over natural porphyrins like protoporphyrin IX, which exhibit complex substituent patterns.

Role as a Model Compound for Heme Prosthetic Groups

OEP mimics heme’s macrocyclic structure while eliminating the variability of natural side chains. Its applications include:

Spectroscopic Studies

- Nuclear Resonance Vibrational Spectroscopy (NRVS): Fe(OEP) revealed low-frequency iron vibrational modes critical for understanding heme dynamics. For example, Fe(OEP) exhibits a γ9 out-of-plane mode at 54 cm−1, hybridized with ethyl group motions.

- Electron Spin Resonance (ESR): OEP’s symmetry simplifies interpretation of metal-centered paramagnetic signals, as seen in Ru(OEP) complexes.

Biomimetic Chemistry

- Myoglobin Reconstitution: Fe(OEP) integrates into apomyoglobin, forming a functional oxygen-binding protein with P50 = 0.8 mmHg, comparable to native myoglobin.

- Catalytic Models: Mn(OEP) and Co(OEP) model cytochrome P450 enzymes, demonstrating alkane hydroxylation and epoxidation.

Material Science

Traditional Condensation Approaches

3,4-Diethylpyrrole Formaldehyde Condensation

The most widely employed traditional approach for synthesizing 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine involves the acid-catalyzed condensation of 3,4-diethylpyrrole with formaldehyde. This method represents a direct extension of the classical Rothemund reaction, originally developed for tetraphenylporphyrin synthesis.

The condensation mechanism proceeds through sequential aldol-type reactions between the α-positions of the pyrrole ring and formaldehyde molecules. Under acidic conditions, formaldehyde becomes activated toward nucleophilic attack by the electron-rich α-carbon atoms of 3,4-diethylpyrrole. The initial condensation forms dipyrromethane intermediates, which subsequently undergo further condensation reactions to generate linear oligomers and ultimately cyclize to form the porphyrinogen macrocycle.

The traditional protocol employs benzene as solvent with para-toluenesulfonic acid as the acid catalyst. The reaction mixture is heated under reflux conditions, typically at 80-85°C, for periods ranging from 30 minutes to several hours. Following the condensation phase, the resulting porphyrinogen intermediate requires oxidation to achieve aromatization to the final porphyrin product.

Typical yields for this traditional approach range from 55-75%, with variations depending on the specific reaction conditions employed. The use of a Dean-Stark trap to remove water formed during the condensation has been shown to improve yields significantly. Additionally, conducting the initial condensation under an inert atmosphere followed by controlled air oxidation provides better reproducibility and higher yields compared to reactions performed entirely under aerobic conditions.

Oxidative Cyclization Strategies

The transformation of porphyrinogen intermediates to aromatic porphyrins represents a critical step in the synthetic sequence. Multiple oxidative cyclization strategies have been developed, each offering distinct advantages in terms of reaction conditions, selectivity, and functional group compatibility.

Atmospheric Oxidation Methods

The most straightforward oxidative cyclization employs molecular oxygen from air as the oxidizing agent. This process typically occurs spontaneously when porphyrinogen solutions are exposed to air and light at elevated temperatures. The mechanism involves a series of hydrogen atom abstractions from the saturated carbon atoms in the porphyrinogen framework, ultimately leading to the fully aromatic porphyrin system.

While atmospheric oxidation is operationally simple and cost-effective, it often results in variable yields and can be accompanied by competing side reactions, particularly when sensitive functional groups are present. The reaction rate is highly dependent on factors such as solvent polarity, temperature, and the presence of trace metal catalysts.

Chemical Oxidizing Agents

More controlled oxidative cyclization can be achieved using chemical oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), para-chloranil, or ferric chloride. These reagents offer several advantages over atmospheric oxidation, including faster reaction rates, higher yields, and better reproducibility.

DDQ has emerged as a particularly effective oxidizing agent for porphyrinogen to porphyrin conversions. The reaction typically proceeds at room temperature in dichloromethane, providing excellent yields (70-90%) with minimal formation of byproducts. The mild reaction conditions make DDQ oxidation compatible with a wide range of functional groups that might be sensitive to harsher oxidative conditions.

Para-chloranil represents another valuable oxidizing agent, particularly effective in methanol under reflux conditions. This reagent has shown particular utility in cases where DDQ proves insufficiently reactive or when alternative selectivity patterns are desired.

Modern Synthetic Routes

Barton-Zard Reaction for Pyrrole Precursors

The Barton-Zard reaction has emerged as a powerful modern method for constructing pyrrole derivatives that can serve as precursors to octaethylporphyrin. This reaction involves the condensation of nitroalkenes with α-isocyanoacetates under basic conditions to generate highly substituted pyrroles in a single synthetic operation.

For octaethylporphyrin synthesis, the Barton-Zard approach typically employs 3-nitro-3-hexene as the nitroalkene component and ethyl isocyanoacetate as the isocyanide reagent. The reaction is catalyzed by strong non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which facilitates both the initial condensation and subsequent cyclization steps.

The mechanism proceeds through five distinct steps: base-catalyzed enolization of the α-isocyanoacetate, Michael-type addition to the nitroalkene, 5-endo-dig cyclization according to Baldwin's rules, base-catalyzed elimination of the nitro group, and final tautomerization leading to aromatization. This mechanistic pathway ensures high regioselectivity and functional group tolerance.

The resulting 3,4-diethylpyrrole-2-carboxylate products can be readily decarboxylated under basic conditions to provide 3,4-diethylpyrrole suitable for subsequent porphyrin synthesis. This approach offers several advantages, including mild reaction conditions, excellent functional group tolerance, and the ability to incorporate diverse substitution patterns in the pyrrole precursors.

Modern variants of the Barton-Zard reaction have been developed using flow chemistry techniques, enabling continuous production of the required pyrrole precursors with improved efficiency and scalability. These flow-based approaches have demonstrated particular value in industrial applications where large quantities of pyrrole building blocks are required.

Elimination-Acetic Acid Pathways

Alternative modern synthetic approaches have explored elimination-acetic acid pathways as direct routes to porphyrin formation. These methods typically involve pre-formed pyrrole derivatives bearing leaving groups that can be eliminated under controlled conditions to promote cyclization.

One representative approach involves the use of 2-acetoxymethylpyrrole derivatives, which undergo elimination of acetic acid upon treatment with base to generate reactive intermediates capable of undergoing subsequent condensation reactions. The elimination process creates electrophilic sites that can participate in intermolecular coupling reactions leading to porphyrin formation.

The elimination-acetic acid pathway offers several potential advantages, including direct formation of carbon-carbon bonds without the need for external formaldehyde sources and the possibility of achieving higher regioselectivity through careful design of the elimination precursors. However, these methods often require more complex starting materials and may exhibit limited substrate scope compared to traditional condensation approaches.

Post-Synthetic Functionalization

Organometallic Modification Techniques

Post-synthetic modification of 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine through organometallic methodologies has become an increasingly important strategy for accessing functionalized derivatives. These approaches offer the advantage of introducing structural modifications after macrocycle formation, thereby avoiding potential complications during the porphyrin synthesis itself.

Metal Insertion Reactions

The incorporation of metal ions into the porphyrin core represents one of the most fundamental post-synthetic modifications. The process typically involves the displacement of the two inner pyrrolic hydrogen atoms by a metal cation, forming a square-planar metalloporphyrin complex.

Traditional metal insertion protocols employ metal salts in high-boiling donor solvents such as dimethylformamide, pyridine, or benzonitrile under reflux conditions. The reaction proceeds through a "sitting atop complex" intermediate, where the incoming metal initially coordinates to only one or two pyrrolic nitrogen atoms before full insertion into the macrocyclic cavity.

Modern approaches have developed more efficient metal insertion methods using mechanochemical activation and sonochemical techniques. Ball-milling methodologies have demonstrated particular effectiveness for zinc, copper, cobalt, manganese, palladium, and platinum insertions, often achieving yields of 85-95% under solvent-free conditions.

Ultrasound-assisted metal insertion has proven especially valuable for water-soluble porphyrin derivatives, enabling quantitative metallation with just stoichiometric amounts of metal salt in aqueous media. This approach offers significant environmental advantages and improved atom economy compared to traditional high-temperature methods.

Peripheral Organometallic Functionalization

Beyond central metal insertion, organometallic chemistry can be employed to introduce metal-containing substituents at the porphyrin periphery. These modifications can involve direct metallation of carbon-hydrogen bonds or attachment of organometallic groups through cross-coupling reactions.

Direct carbon-hydrogen metallation has been achieved using reagents such as mercury(II) acetate, which can selectively introduce mercury substituents at sterically accessible β-positions. These organomercury intermediates serve as versatile precursors for further functionalization through transmetalation reactions.

Alternatively, organometallic groups can be attached to porphyrin substrates through palladium-catalyzed cross-coupling reactions with appropriate organometallic coupling partners. This approach enables the introduction of various metal-containing substituents while maintaining the integrity of the porphyrin macrocycle.

Borylation and Cross-Coupling Reactions

The development of transition metal-catalyzed borylation and subsequent cross-coupling reactions has revolutionized post-synthetic porphyrin functionalization. These methodologies provide access to an extensive array of functionalized derivatives through mild, selective, and high-yielding transformations.

Iridium-Catalyzed Direct Borylation

Iridium-catalyzed carbon-hydrogen borylation has emerged as a particularly powerful method for functionalizing octaethylporphyrin derivatives. The reaction employs bis(pinacolato)diboron as the boron source in combination with iridium catalysts such as [IrCl(cod)]₂ under relatively mild conditions.

The borylation process exhibits remarkable regioselectivity, preferentially occurring at β-pyrrolic positions when meso-aryl substituents provide steric hindrance around the meso-positions. This selectivity pattern is complementary to traditional electrophilic substitution reactions, which typically favor meso-functionalization.

Reaction conditions for iridium-catalyzed borylation typically involve heating the porphyrin substrate with bis(pinacolato)diboron and catalytic amounts of iridium complex in tetrahydrofuran at 80°C. The resulting borylated products are obtained in yields ranging from 75-90% and serve as versatile intermediates for subsequent cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Applications

The borylated porphyrin products from iridium-catalyzed borylation serve as excellent substrates for Suzuki-Miyaura cross-coupling reactions with various organoboronic acids. This two-step borylation/cross-coupling sequence enables the introduction of diverse aryl, alkenyl, and alkynyl substituents at specific positions of the porphyrin macrocycle.

Suzuki-Miyaura coupling conditions typically employ palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) in combination with inorganic bases like potassium carbonate in toluene or dimethoxyethane as solvent. The reactions proceed under relatively mild conditions (80-100°C) and exhibit excellent functional group tolerance.

The versatility of this approach has been demonstrated through the synthesis of numerous functionalized derivatives bearing electron-rich and electron-poor aryl substituents, heteroaryl groups, and various other functionality. Yields for the cross-coupling step typically range from 70-95%, making this a highly efficient method for porphyrin diversification.

Sonogashira and Other Cross-Coupling Methods

In addition to Suzuki-Miyaura coupling, borylated or halogenated octaethylporphyrin derivatives serve as substrates for other palladium-catalyzed cross-coupling reactions. Sonogashira coupling with terminal alkynes provides access to alkynyl-substituted derivatives, while Kumada coupling with organmagnesium reagents enables the introduction of alkyl and silylmethyl substituents.

Sonogashira coupling conditions typically employ palladium(II) complexes in combination with copper(I) iodide as co-catalyst and triethylamine as base. The reaction tolerates a wide range of terminal alkyne coupling partners and provides efficient access to conjugated alkynyl-porphyrin systems.

Recent developments have also explored the use of alternative cross-coupling methodologies such as the coupling of bromoporphyrins with N-tosylhydrazones to generate vinyl-substituted derivatives. These approaches expand the scope of accessible functionalization patterns and provide complementary selectivity to traditional cross-coupling methods.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

General Manufacturing Information

Dates

2: Chilukuri B, Mazur U, Hipps KW. Effect of dispersion on surface interactions of cobalt(II) octaethylporphyrin monolayer on Au(111) and HOPG(0001) substrates: a comparative first principles study. Phys Chem Chem Phys. 2014 Jul 21;16(27):14096-107. doi: 10.1039/c4cp01762e. Epub 2014 Jun 5. Erratum in: Phys Chem Chem Phys. 2014 Oct 7;16(37):20250. PubMed PMID: 24901459.

3: Wu HD, Xiao Y, Wang FX, Pan GB. Preparation of cocrystal nanofibres of cobalt octaethylporphyrin and tetracyanoquinodimethane with good photoresponse. J Nanosci Nanotechnol. 2014 Jun;14(6):4097-100. PubMed PMID: 24738357.

4: Borghetti P, Di Santo G, Castellarin-Cudia C, Fanetti M, Sangaletti L, Magnano E, Bondino F, Goldoni A. Adsorption geometry, conformation, and electronic structure of 2H-octaethylporphyrin on Ag(111) and Fe metalation in ultra high vacuum. J Chem Phys. 2013 Apr 14;138(14):144702. doi: 10.1063/1.4798934. PubMed PMID: 24981539.

5: Wang FX, Lin J, Gu WB, Liu YQ, Wu HD, Pan GB. Aerosol-jet printing of nanowire networks of zinc octaethylporphyrin and its application in flexible photodetectors. Chem Commun (Camb). 2013 Mar 25;49(24):2433-5. doi: 10.1039/c3cc38996k. PubMed PMID: 23411589.

6: Yang H, Wang Z, Jin H, Hong B, Liu Z, Beavers CM, Olmstead MM, Balch AL. Isolation and crystallographic characterization of Sm@C2v(3)-C80 through cocrystal formation with Ni(II)(octaethylporphyrin) or bis(ethylenedithio)tetrathiafulvalene. Inorg Chem. 2013 Feb 4;52(3):1275-84. doi: 10.1021/ic301794r. Epub 2013 Jan 23. PubMed PMID: 23343255.

7: Suzuki M, Slanina Z, Mizorogi N, Lu X, Nagase S, Olmstead MM, Balch AL, Akasaka T. Single-crystal X-ray diffraction study of three Yb@C82 isomers cocrystallized with Ni(II)(octaethylporphyrin). J Am Chem Soc. 2012 Nov 14;134(45):18772-8. doi: 10.1021/ja308706d. Epub 2012 Nov 5. PubMed PMID: 23082908.

8: Hermanns CF, Bernien M, Krüger A, Miguel J, Kuch W. Switching the electronic properties of Co-octaethylporphyrin molecules on oxygen-covered Ni films by NO adsorption. J Phys Condens Matter. 2012 Oct 3;24(39):394008. doi: 10.1088/0953-8984/24/39/394008. Epub 2012 Sep 11. PubMed PMID: 22964345.

9: Friesen BA, Bhattarai A, Mazur U, Hipps KW. Single molecule imaging of oxygenation of cobalt octaethylporphyrin at the solution/solid interface: thermodynamics from microscopy. J Am Chem Soc. 2012 Sep 12;134(36):14897-904. doi: 10.1021/ja304431b. Epub 2012 Jun 28. PubMed PMID: 22697040.

10: Koren K, Dmitriev RI, Borisov SM, Papkovsky DB, Klimant I. Complexes of Ir(III)-octaethylporphyrin with peptides as probes for sensing cellular O2. Chembiochem. 2012 May 29;13(8):1184-90. doi: 10.1002/cbic.201200083. Epub 2012 Apr 24. PubMed PMID: 22532338; PubMed Central PMCID: PMC3437475.

11: Mukherjee P, Bhattacharya S. Spectroscopic and theoretical insights on fullerene-octaethylporphyrin self assembled non-covalent conjugates studied in solution. Spectrochim Acta A Mol Biomol Spectrosc. 2012 May;90:186-92. doi: 10.1016/j.saa.2012.01.031. Epub 2012 Jan 24. PubMed PMID: 22343078.

12: Ferreira Q, Alcácer L, Morgado J. Stepwise preparation and characterization of molecular wires made of zinc octaethylporphyrin complexes bridged by 4,4'-bipyridine on HOPG. Nanotechnology. 2011 Oct 28;22(43):435604. doi: 10.1088/0957-4484/22/43/435604. PubMed PMID: 21971409.

13: Kaczorowska MA, Cooper HJ. Electron induced dissociation (EID) tandem mass spectrometry of octaethylporphyrin and its iron(III) complex. Chem Commun (Camb). 2011 Jan 7;47(1):418-20. doi: 10.1039/c0cc02198a. Epub 2010 Sep 17. PubMed PMID: 20848018.

14: Partovi-Nia R, Su B, Méndez MA, Habermeyer B, Gros CP, Barbe JM, Samec Z, Girault HH. Dioxygen reduction by cobalt(II) octaethylporphyrin at liquid|liquid interfaces. Chemphyschem. 2010 Sep 10;11(13):2979-84. doi: 10.1002/cphc.201000200. PubMed PMID: 20607710.

15: Bai Y, Sekita M, Schmid M, Bischof T, Steinrück HP, Gottfried JM. Interfacial coordination interactions studied on cobalt octaethylporphyrin and cobalt tetraphenylporphyrin monolayers on Au(111). Phys Chem Chem Phys. 2010 May 7;12(17):4336-44. doi: 10.1039/b924974p. Epub 2010 Feb 23. PubMed PMID: 20407704.

16: Ryppa C, Niedzwiedzki D, Morozowich NL, Srikanth R, Zeller M, Frank HA, Brückner C. Stepwise conversion of two pyrrole moieties of octaethylporphyrin to pyridin-3-ones: synthesis, mass spectral, and photophysical properties of mono and bis(oxypyri)porphyrins. Chemistry. 2009 Jun 2;15(23):5749-62. doi: 10.1002/chem.200900280. PubMed PMID: 19388039; PubMed Central PMCID: PMC3748135.

17: Starovoitova V, Wyllie GR, Scheidt WR, Sturhahn W, Alp EE, Durbin SM. Intermolecular dynamics in crystalline iron octaethylporphyrin (FeOEP). J Phys Chem B. 2008 Oct 9;112(40):12656-61. doi: 10.1021/jp806215r. Epub 2008 Sep 13. PubMed PMID: 18793016; PubMed Central PMCID: PMC2823074.

18: So MH, Roy VA, Xu ZX, Chui SS, Yuen MY, Ho CM, Che CM. Controlled self-assembly of functional metal octaethylporphyrin 1 D nanowires by solution-phase precipitative method. Chem Asian J. 2008 Nov 13;3(11):1968-78. doi: 10.1002/asia.200800162. PubMed PMID: 18767102.

19: Stevenson S, Chancellor CJ, Lee HM, Olmstead MM, Balch AL. Internal and external factors in the structural organization in cocrystals of the mixed-metal endohedrals (GdSc2N@Ih-C80, Gd2ScN@Ih-C80, and TbSc2N@Ih-C80) and nickel(II) octaethylporphyrin. Inorg Chem. 2008 Mar 3;47(5):1420-7. doi: 10.1021/ic701824q. Epub 2008 Feb 5. PubMed PMID: 18247561.

20: Kang Y, Kampf JW, Meyerhoff ME. Optical fluoride sensor based on monomer-dimer equilibrium of scandium(III)-octaethylporphyrin in a plasticized polymeric film. Anal Chim Acta. 2007 Aug 29;598(2):295-303. Epub 2007 Jul 25. PubMed PMID: 17719905; PubMed Central PMCID: PMC2043127.